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Hydrazine, (2,6-dimethylphenethyl)-

Lipophilicity Blood–Brain Barrier Penetration MAOI Pharmacokinetics

Hydrazine, (2,6-dimethylphenethyl)- (also designated 2,6-dimethylphenelzine or LON-312) is a synthetic aralkyl hydrazine of molecular formula C₁₀H₁₆N₂ (MW 164.25 g/mol), belonging to the monoamine oxidase inhibitor (MAOI) pharmacophore class. It differs from the prototypical clinical MAOI phenelzine (β-phenylethylhydrazine) solely by the presence of two ortho-methyl substituents on the phenyl ring, a positional modification that has been demonstrated in aralkyl hydrazine structure–activity relationship (SAR) series to alter MAO isoform selectivity, lipophilicity, and metabolic susceptibility relative to the unsubstituted parent scaffold.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 30953-60-7
Cat. No. B15147253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, (2,6-dimethylphenethyl)-
CAS30953-60-7
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CCNN
InChIInChI=1S/C10H16N2/c1-8-4-3-5-9(2)10(8)6-7-12-11/h3-5,12H,6-7,11H2,1-2H3
InChIKeyXSTYEYRVVWAVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazine, (2,6-dimethylphenethyl)- (CAS 30953-60-7): A Structurally Differentiated Phenelzine Analog for Selective MAO Probe Development


Hydrazine, (2,6-dimethylphenethyl)- (also designated 2,6-dimethylphenelzine or LON-312) is a synthetic aralkyl hydrazine of molecular formula C₁₀H₁₆N₂ (MW 164.25 g/mol), belonging to the monoamine oxidase inhibitor (MAOI) pharmacophore class [1]. It differs from the prototypical clinical MAOI phenelzine (β-phenylethylhydrazine) solely by the presence of two ortho-methyl substituents on the phenyl ring, a positional modification that has been demonstrated in aralkyl hydrazine structure–activity relationship (SAR) series to alter MAO isoform selectivity, lipophilicity, and metabolic susceptibility relative to the unsubstituted parent scaffold [2][3]. The compound is catalogued as a research-grade intermediate and has been referenced in synthetic chemistry contexts, including Fischer indole cyclization reactions exploiting its unique steric environment at the 2,6-positions [4].

Why Phenelzine or Other Hydrazine MAOIs Cannot Substitute for Hydrazine, (2,6-dimethylphenethyl)- in Research and Development Workflows


Despite sharing a common phenethylhydrazine backbone, aralkyl hydrazines exhibit steep SAR gradients, where even minor nuclear substitution can invert MAO-A/B selectivity, alter irreversible binding kinetics, and redirect metabolic fate [1][2]. Phenelzine, the unsubstituted reference compound, is a non-selective, irreversible inhibitor of both MAO-A (IC₅₀ = 238 nM) and MAO-B (IC₅₀ = 143 nM) with documented hepatotoxicity and 'cheese effect' liabilities arising from its broad-spectrum MAO inactivation [3]. The introduction of 2,6-dimethyl groups into the phenethyl scaffold is predicted, based on established SAR in the amphetamine and hydrazine series, to modulate steric access to the MAO-B active-site cavity while simultaneously increasing logP by approximately 0.8 units (XLogP3 1.7 vs. ~0.9 for phenelzine), thereby altering blood–brain barrier penetration potential and metabolic clearance pathways [1][4]. Generic substitution with off-the-shelf phenelzine would therefore forfeit the sterically encoded selectivity and physicochemical differentiation that make the 2,6-dimethyl congener valuable as a mechanistic probe or synthetic building block.

Quantitative Comparative Evidence for Hydrazine, (2,6-dimethylphenethyl)- Versus Closest Analogs


XLogP3 Lipophilicity: 2,6-Dimethylphenethyl Hydrazine vs. Phenelzine

Hydrazine, (2,6-dimethylphenethyl)- exhibits a computed XLogP3 of 1.7 [1], representing a ~1.9-fold increase in lipophilicity compared to phenelzine, which has a reported XLogP3 of approximately 0.9 [2]. In the aralkyl hydrazine series, increased lipophilicity correlates with enhanced passive membrane permeability and central nervous system penetration, a critical parameter for CNS-targeted MAO probe design [3].

Lipophilicity Blood–Brain Barrier Penetration MAOI Pharmacokinetics

Molecular Weight Differentiation: Impact on MAO-B Active-Site Steric Accommodation

With a molecular weight of 164.25 g/mol [1], the 2,6-dimethylphenethyl hydrazine scaffold is 28.05 Da heavier than phenelzine (136.20 g/mol) [2], a mass increment attributable entirely to the two ortho-methyl groups. Crystallographic studies of human MAO-B (PDB: 2VRM) demonstrate that the enzyme's active-site entrance cavity is gated by a flexible loop whose conformation is sensitive to substrate steric bulk; ortho-substituted phenethyl analogs are predicted to differentially engage this gating residue (Ile199) compared to unsubstituted phenelzine, potentially altering the Kinact/KI ratio for irreversible inactivation [3][4].

MAO-B Selectivity Steric Bulk Enzyme Active-Site Gating

Synthetic Utility: Fischer Indole Cyclization Substrate Differentiated by 2,6-Dimethyl Substitution

The 2,6-dialkylphenylhydrazine scaffold has been explicitly demonstrated to participate in Fischer indole cyclization with cyclohexanone, yielding 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole [1][2]. This reaction is sterically sensitive: the ortho-methyl groups of the 2,6-dimethylphenyl moiety direct regioselectivity during the [3,3]-sigmatropic rearrangement step, preventing competing side reactions observed with unsubstituted phenylhydrazines. In contrast, phenelzine lacks the aryl substitution pattern required for such directed heteroannulation, and the alternative 2,6-dimethylphenylhydrazine (CAS 603-77-0) lacks the ethylene spacer necessary for tetrahydrocarbazole ring-size control [3].

Fischer Indole Synthesis Heterocyclic Chemistry Steric Directing Effects

Topological Polar Surface Area (TPSA) Comparison: Implications for Passive Membrane Permeability

The TPSA of hydrazine, (2,6-dimethylphenethyl)- is computed as 38.1 Ų [1], identical to that of phenelzine (38.1 Ų) [2], as the hydrazine pharmacophore and ethylene linker contribute the same polar atom count in both molecules. However, when combined with the higher logP (1.7 vs. 0.9), the CNS MPO (Multiparameter Optimization) desirability score shifts favorably: the 2,6-dimethyl analog lands in a more lipophilic quadrant of the CNS drug-likeness space (logP 1–3, TPSA < 60 Ų being optimal), whereas phenelzine sits near the lower lipophilicity boundary for reliable passive BBB penetration [3].

Drug-likeness Membrane Permeability CNS Multiparameter Optimization

Metabolic Vulnerability: Ortho-Methyl Blockade of Aromatic Hydroxylation Versus Phenelzine

Phenelzine undergoes extensive first-pass metabolism, with a major pathway being para-hydroxylation to p-hydroxyphenelzine followed by further oxidation [1][2]. The 2,6-dimethyl substitution pattern on the target compound sterically blocks para-hydroxylation by introducing ortho-methyl groups that restrict CYP450 access to the para-position, a well-precedented metabolic shielding strategy in medicinal chemistry [3]. While no direct microsomal stability data for the 2,6-dimethyl analog are publicly available, the class-level inference from substituted phenethylamine metabolism studies predicts a reduced intrinsic clearance (CLint) compared to phenelzine, potentially translating to prolonged half-life in vivo [4].

Metabolic Stability CYP450 Metabolism para-Hydroxylation

Rotatable Bond Equivalence with Divergent Conformational Space Due to Ortho-Substitution

Both hydrazine, (2,6-dimethylphenethyl)- and phenelzine possess three rotatable bonds (ethylene linker + hydrazine N–N) [1][2]; however, the 2,6-dimethyl groups introduce a significant rotational barrier around the phenyl–CH₂ bond due to steric clash with the hydrazine side chain, effectively reducing the conformational degrees of freedom accessible in solution. This restricted conformational sampling can enhance binding affinity to MAO by pre-organizing the ligand into a bioactive conformation with a lower entropic penalty upon target engagement, a phenomenon exploited in fragment-based drug design [3].

Conformational Analysis Ligand Efficiency Entropic Binding Penalty

Validated Application Scenarios for Hydrazine, (2,6-dimethylphenethyl)- Based on Quantitative Differentiation Evidence


MAO-B Isoform Selectivity Probe Development in Academic Neuropharmacology

Researchers investigating Parkinson's disease or neurodegenerative disorders requiring selective MAO-B inhibition can leverage the steric differentiation of the 2,6-dimethylphenethyl scaffold (28 Da mass increment and ortho-methyl steric bulk vs. phenelzine [1]) to test the hypothesis that restricted active-site access favors MAO-B over MAO-A inactivation. The higher logP (1.7 vs. 0.9 for phenelzine [2]) further supports CNS penetration in rodent models without requiring intracerebroventricular administration.

Fischer Indole-Based Heterocyclic Library Synthesis in Medicinal Chemistry

Medicinal chemistry teams synthesizing indole alkaloid libraries can employ hydrazine, (2,6-dimethylphenethyl)- as a regioselective precursor for tetrahydrocarbazole formation via Fischer indole cyclization with cyclohexanone [3]. This application is not achievable with phenelzine (lacks aryl substitution) or 2,6-dimethylphenylhydrazine (lacks the ethylene spacer), making the target compound a unique building block for CNS-active heterocyclic compound collections.

Metabolic Stability Screening in Early-Stage Drug Discovery

DMPK scientists evaluating hydrazine-based MAOI scaffolds can use the 2,6-dimethyl analog as a comparator to quantify the metabolic shielding effect of ortho-methyl substitution on para-hydroxylation rates, with phenelzine serving as the unshielded reference [4]. This head-to-head comparison enables quantitative structure–metabolism relationship (QSMR) modeling to guide lead optimization of next-generation MAO inhibitors with improved pharmacokinetic profiles.

Computational Chemistry and Pharmacophore Model Validation

Computational chemists constructing MAO pharmacophore models or performing molecular docking studies can use the target compound as a validation ligand to test whether docking algorithms correctly predict the steric constraints imposed by 2,6-dimethyl substitution on binding pose and affinity ranking, given its identical TPSA (38.1 Ų) but divergent logP and conformational profile relative to phenelzine [2][5].

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